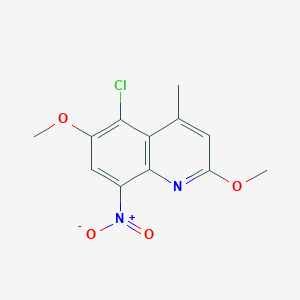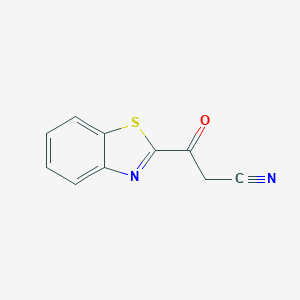
1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone" is a compound of interest within organic chemistry, particularly in the context of synthesis and characterization of complex organic molecules. The interest in this compound arises from its potential applications in various fields, including materials science and pharmacology, although our focus will exclude its drug use and dosage aspects.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical processes, including condensation reactions, cyclization, and functional group transformations. For example, the synthesis of related ethanone compounds has been achieved through click chemistry approaches, involving azido precursors and subsequent cyclization steps (Govindhan et al., 2017).
Molecular Structure Analysis
Molecular structure characterization is pivotal, involving techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods confirm the geometric configuration, electronic structure, and atomic composition of the compound. Crystallographic studies provide insight into the spatial arrangement and bonding interactions within the crystal lattice of similar compounds (Chidan Kumar et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. The presence of the hydroxy-ethanone group, for instance, can lead to specific reactions, such as O-H...O hydrogen bonding, influencing the compound's solubility and reactivity. Studies on related compounds have explored their thermal stability, reactivity with electrophiles, and potential as intermediates in organic synthesis (Suarez et al., 2017).
Physical Properties Analysis
The physical properties, including melting point, boiling point, and solubility, are determined by the compound's molecular structure. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to assess the thermal properties and stability. Similar studies have been conducted on related compounds to understand their phase transitions and polymorphism (Suarez et al., 2017).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards various reagents, are crucial for the application of such compounds in synthesis and material science. The electron-donating and withdrawing nature of substituents significantly affects these properties. For instance, the introduction of a hydroxy group can impact the compound's reactivity and interaction with biological molecules, as seen in binding analysis studies (Govindhan et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Biological Activity
1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone and its derivatives have been synthesized through various routes, demonstrating significant biological activities. For instance, new synthetic routes have been developed for biologically interesting geranylated acetophenones from Melicope Semecarpifolia, leading to compounds with potential biological applications (L. Xia et al., 2010). Similarly, the synthesis of 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone and its derivatives revealed excellent antimicrobial activities, highlighting the significance of such compounds in pharmaceutical applications (V.M. Sherekar -, N.S. Padole -, K.P. Kakade -, 2022).
Photoinduced Direct Oxidative Annulation
The photoinduced direct oxidative annulation technique has been used for the synthesis of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, leading to highly functionalized polyheterocyclic 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones. This approach opens new avenues for the development of complex organic compounds with potential pharmaceutical relevance (Jin Zhang et al., 2017).
Heterocyclic Compounds and Their Applications
Antimicrobial and Pharmaceutical Significance
Heterocyclic compounds, such as 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, have been synthesized and evaluated for their antimicrobial activity. These compounds, originating from active pharmaceutical ingredients like 4-chlorophenol, demonstrate their crucial role in medicinal and drug research (Atul K. Wanjari, 2020).
Molecular Docking and ADMET Studies
Analysis of Ethanone Derivatives
Ethanone derivatives have been subjected to molecular docking and ADMET studies to assess their antimicrobial properties. These studies aim to understand the binding efficacy of these compounds with specific proteins, indicating their potential as therapeutic agents in treating microbial infections (Medicharla SRI SATYA et al., 2022).
Eigenschaften
IUPAC Name |
1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-7-6-11(8(2)13)12(14)10-5-3-4-9(7)10/h6,14H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHRRUJQJXPHHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2)O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358983 |
Source


|
| Record name | 1-(4-Hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone | |
CAS RN |
175136-13-7 |
Source


|
| Record name | 1-(4-Hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

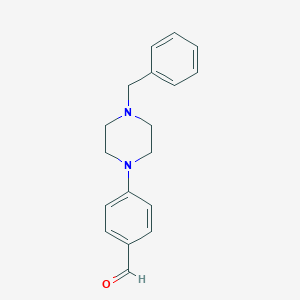
![Ethyl 4-[[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]amino]cyclohexane-1-carboxylate](/img/structure/B60491.png)

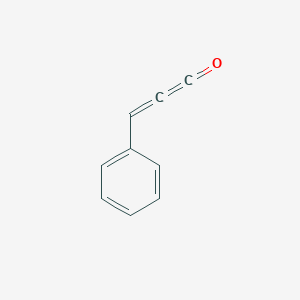

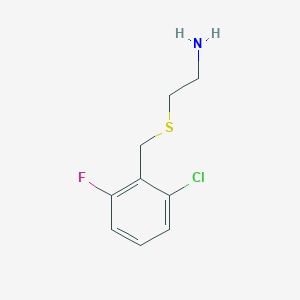
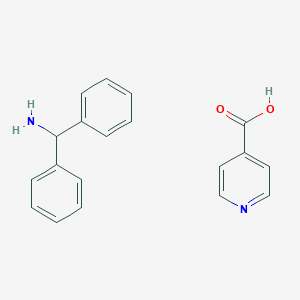
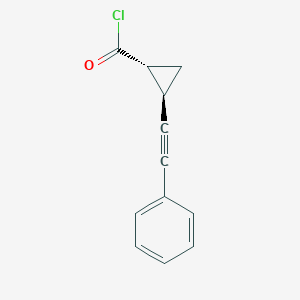
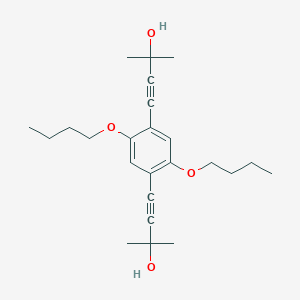
![2-[2-(Aminooxy)ethyl]pyridine](/img/structure/B60512.png)

